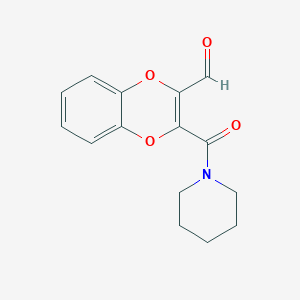
Dipropyl 4-oxoheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl 4-oxoheptanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of heptanedioic acid, where the carboxylic acid groups are esterified with propyl groups, and the central carbon is oxidized to a ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipropyl 4-oxoheptanedioate can be synthesized through the esterification of 4-oxoheptanedioic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: More oxidized derivatives such as carboxylic acids.
Reduction: Secondary alcohols.
Substitution: New esters with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Dipropyl 4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of metabolic pathways involving ester and ketone groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dipropyl 4-oxoheptanedioate involves its reactivity as an ester and ketone. The ester groups can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Diethyl 4-oxoheptanedioate: Similar structure but with ethyl ester groups instead of propyl.
Dimethyl 4-oxoheptanedioate: Similar structure but with methyl ester groups instead of propyl.
4-oxoheptanedioic acid: The parent acid without esterification.
Uniqueness: Dipropyl 4-oxoheptanedioate is unique due to its specific ester groups, which can influence its reactivity and solubility properties compared to its ethyl and methyl counterparts. The propyl groups provide a balance between hydrophobicity and reactivity, making it suitable for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
111044-06-5 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
dipropyl 4-oxoheptanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-9-17-12(15)7-5-11(14)6-8-13(16)18-10-4-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
ADGKRNQPSRFRMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CCC(=O)CCC(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
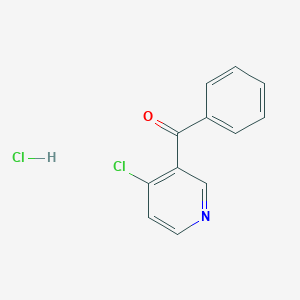
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

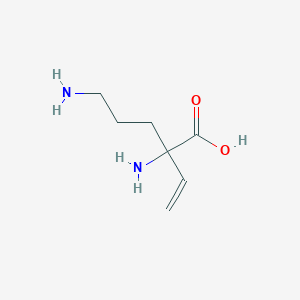
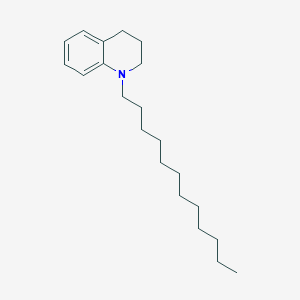
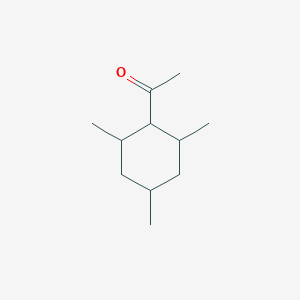

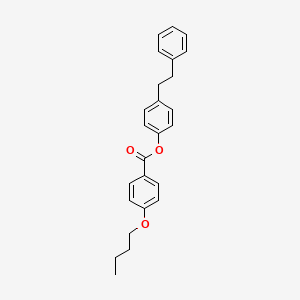
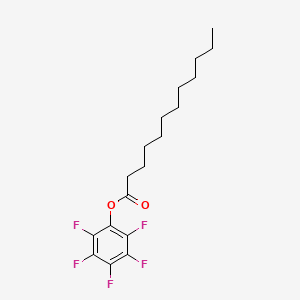
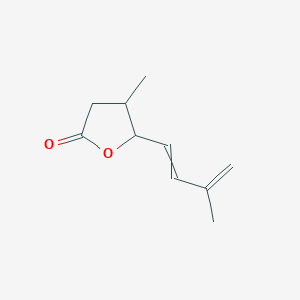
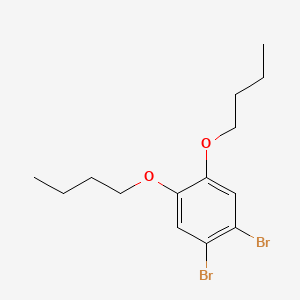
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
